molecular formula C19H13N3O B14685208 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- CAS No. 36184-25-5

4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)-

Cat. No.: B14685208
CAS No.: 36184-25-5
M. Wt: 299.3 g/mol
InChI Key: JXTAUCLELMDVBN-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by a quinazolinone core structure with phenyl and pyridyl substituents. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the condensation of anthranilic acid derivatives with isatoic anhydride, followed by cyclization with suitable reagents to form the quinazolinone core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core, leading to the formation of dihydroquinazolinones.

    Substitution: Substitution reactions can introduce different functional groups onto the phenyl or pyridyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.

    Medicine: Quinazolinone derivatives are known for their anticancer, antimicrobial, and anti-inflammatory properties. This compound has been investigated for its potential therapeutic applications in these areas.

    Industry: The compound can be used in the development of new materials and as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: The parent compound with a similar core structure but without the phenyl and pyridyl substituents.

    2-Phenylquinazolinone: A derivative with a phenyl group at the 2-position.

    2-Pyridylquinazolinone: A derivative with a pyridyl group at the 2-position.

Uniqueness

4(3H)-Quinazolinone, 3-phenyl-2-(2-pyridyl)- is unique due to the presence of both phenyl and pyridyl substituents, which can enhance its biological activity and specificity. The combination of these substituents can lead to improved interactions with molecular targets and increased therapeutic potential compared to similar compounds.

Properties

CAS No.

36184-25-5

Molecular Formula

C19H13N3O

Molecular Weight

299.3 g/mol

IUPAC Name

3-phenyl-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H13N3O/c23-19-15-10-4-5-11-16(15)21-18(17-12-6-7-13-20-17)22(19)14-8-2-1-3-9-14/h1-13H

InChI Key

JXTAUCLELMDVBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=N4

Origin of Product

United States

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